3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID
Overview
Description
3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID is a complex organic compound with the molecular formula C14H16F3NO3 and a molecular weight of 303.2769496 . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and a pentanoic acid chain. The unique structure of this compound makes it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methyl-3-(trifluoromethyl)aniline with appropriate reagents to introduce the formamido and pentanoic acid groups . The reaction conditions typically involve the use of solvents like ethylene glycol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Scientific Research Applications
3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The formamido group can form hydrogen bonds with biological molecules, influencing their activity and function . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
3-METHYL-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PENTANOIC ACID can be compared with other similar compounds, such as:
2-Methyl-3-(trifluoromethyl)aniline: This compound is used in the synthesis of analgesic compounds and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-2-[[4-(trifluoromethyl)benzoyl]amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-3-8(2)11(13(20)21)18-12(19)9-4-6-10(7-5-9)14(15,16)17/h4-8,11H,3H2,1-2H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEBMUJFOODXQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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